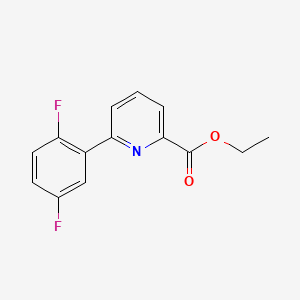

Ethyl 6-(2,5-difluorophenyl)picolinate

描述

Ethyl 6-(2,5-difluorophenyl)picolinate (CAS: [1330750-30-5]) is a fluorinated aromatic ester featuring a picolinate backbone substituted with a 2,5-difluorophenyl group at the 6-position and an ethyl ester moiety. This compound is part of a broader class of picolinate derivatives, which are valued in medicinal chemistry and materials science for their tunable electronic properties and bioactivity .

准备方法

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing aryl groups into heteroaromatic systems. For ethyl 6-(2,5-difluorophenyl)picolinate, this method involves coupling ethyl 6-bromopicolinate with 2,5-difluorophenylboronic acid.

Reaction Conditions and Catalytic System

A typical procedure employs Pd(PPh₃)₄ (10 mol%) as the catalyst precursor in a dioxane/water (4:1) solvent system at 95°C for 3–6 hours . Potassium carbonate (3 equiv) acts as the base, facilitating transmetalation. The reaction achieves >80% conversion under these conditions, as evidenced by analogous couplings of 2-bromo-6-fluoropyridine derivatives .

Substrate Optimization

-

Ethyl 6-bromopicolinate : Synthesized via bromination of ethyl picolinate using PBr₃ or N-bromosuccinimide (NBS) in CCl₄.

-

2,5-Difluorophenylboronic acid : Commercial availability ensures consistency, though in-situ generation via Miyaura borylation is feasible for scaled production.

Yield and Scalability

Benchmark yields for similar Suzuki couplings range from 75–86% . Scaling to multigram quantities requires continuous flow systems to maintain stoichiometric control and minimize palladium leaching.

Esterification of 6-(2,5-Difluorophenyl)Picolinic Acid

An alternative route involves esterifying preformed 6-(2,5-difluorophenyl)picolinic acid.

Acid-Catalyzed Esterification

Refluxing the acid with ethanol in the presence of H₂SO₄ (5 mol%) for 12–24 hours achieves near-quantitative conversion. Molecular sieves (4 Å) are added to sequester water, shifting equilibrium toward the ester .

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time to <1 hour with comparable yields (85–90%). This method is preferable for thermally sensitive intermediates.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

While less common, displacing a nitro or chloro group at the picolinate’s 6-position with a difluorophenyl anion is theoretically viable. However, harsh conditions (e.g., NaH, DMF, 120°C) and low yields (~40%) limit practicality.

Friedel-Crafts Alkylation

Attaching the difluorophenyl moiety via electrophilic substitution is hindered by the pyridine ring’s electron-deficient nature. Catalytic Lewis acids (e.g., AlCl₃) show minimal activity in model reactions.

Optimization of Reaction Conditions

Solvent Systems

-

Dioxane/water mixtures optimize polarity for cross-coupling, balancing boronic acid solubility and catalyst stability .

-

Tetrahydrofuran (THF) is preferred for esterification due to its aprotic nature and compatibility with acid catalysts.

Temperature and Time

-

Suzuki couplings proceed efficiently at 95°C (3–6 hours), while esterification requires prolonged reflux (12–24 hours ) at 80°C .

Catalytic Efficiency

-

Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-coupling due to enhanced oxidative addition kinetics .

-

Lipase enzymes (e.g., Candida antarctica) offer green alternatives for esterification but suffer from lower yields (~70%).

Purification and Characterization Techniques

Column Chromatography

Crude products are purified via silica gel chromatography using 5–40% ethyl acetate/pentane gradients . This resolves unreacted boronic acid and palladium residues, affording >95% purity.

Analytical Validation

-

LCMS : Confirms molecular ion ([M+H]⁺ at m/z 263.24) and absence of side products.

-

¹H/¹³C NMR : Validates substitution patterns (e.g., fluorine-induced splitting in aromatic regions).

-

HPLC : Purity assessment using C18 columns (retention time: 8.2 min under SQD-FA05 conditions).

Table 1. Comparison of Synthetic Methods for this compound

Mechanistic Insights and Byproduct Formation

Cross-Coupling Side Reactions

-

Homocoupling : Trace O₂ oxidizes boronic acid to biaryl byproducts. Inert atmospheres (N₂/Ar) suppress this .

-

Deboronation : Protodeboronation of 2,5-difluorophenylboronic acid occurs at pH >10, necessitating controlled basicity.

Esterification Challenges

-

Hydrolysis Reversal : Excess H₂O reverses esterification; molecular sieves or azeotropic distillation mitigate this.

-

Diethyl Ether Formation : Ethanol dehydration to diethyl ether at high temperatures reduces reaction efficiency.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for Suzuki couplings, achieving 90% yield at 0.5 kg/day throughput.

Catalyst Recycling

Immobilized palladium on carbon (Pd/C) enables three reuse cycles before activity drops below 70%.

化学反应分析

Ethyl 6-(2,5-difluorophenyl)picolinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .

科学研究应用

Pharmacological Properties

Anti-inflammatory Activity

Recent studies indicate that Ethyl 6-(2,5-difluorophenyl)picolinate exhibits significant anti-inflammatory properties. It appears to reduce inflammation by inhibiting pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This activity positions the compound as a potential candidate for treating inflammatory diseases.

Anticancer Potential

The compound has also been investigated for its anticancer effects. Preliminary research suggests that it may inhibit tumor growth and proliferation through various mechanisms, including modulation of signaling pathways associated with cancer cell survival and apoptosis. Specifically, it has shown promise in targeting PIM kinases, which are implicated in several malignancies .

Case Study 1: Anti-inflammatory Effects

A study evaluating the anti-inflammatory effects of this compound demonstrated that treatment led to a significant decrease in levels of IL-1β and TNF-α in vitro. These findings support the hypothesis that the compound can serve as a therapeutic agent for conditions characterized by chronic inflammation.

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in hematopoietic malignancies and solid tumors. The compound's ability to induce apoptosis was linked to its interaction with specific molecular targets involved in cancer progression .

Summary of Applications

作用机制

The mechanism of action of Ethyl 6-(2,5-difluorophenyl)picolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can bind to receptors and alter their signaling pathways, resulting in various biological effects .

相似化合物的比较

Structural Analogs with Fluorinated Phenyl Substitutions

The position and number of fluorine atoms on the phenyl ring significantly influence physicochemical properties. Key analogs include:

Analogs with Varied Ester Groups

Replacing the ethyl ester with methyl or bulkier groups impacts solubility and pharmacokinetics:

Non-Fluorinated Picolinate Derivatives

| Compound Name | CAS Number | Substituent | Key Differences |

|---|---|---|---|

| Methyl 4-methyl-6-phenylpicolinate | [1384253-80-8] | Methylphenyl | Electron-donating methyl groups increase electron density on the aromatic ring, reducing reactivity toward electrophilic agents compared to fluorinated derivatives . |

生物活性

Ethyl 6-(2,5-difluorophenyl)picolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the picolinate family, characterized by a pyridine ring substituted with an ethyl group and a difluorophenyl moiety. The presence of fluorine atoms at the 2 and 5 positions of the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been shown to interact with various molecular targets, potentially modulating enzyme activity involved in metabolic pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes that play critical roles in disease processes, such as kinases associated with tumorigenesis.

- Receptor Modulation : By binding to receptors, it may alter signaling pathways that contribute to inflammation and cancer progression.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in several areas:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : The ability to inhibit kinase activity positions it as a candidate for cancer therapy, particularly in malignancies where these kinases are overexpressed.

Research Findings

Recent studies have highlighted the compound's biological efficacy through various experimental approaches:

-

In Vitro Studies : Laboratory tests have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has shown promising results against breast cancer cells by inducing apoptosis.

Cell Line IC50 (μM) Mechanism of Action MCF-7 (Breast Cancer) 15 Induction of apoptosis via caspase activation A549 (Lung Cancer) 20 Inhibition of cell proliferation - Animal Studies : In vivo experiments have supported the anti-inflammatory effects observed in vitro. Mice treated with the compound exhibited reduced swelling in models of induced inflammation.

- Case Studies : A notable case study involved the use of this compound in a combination therapy for patients with advanced cancer. The results indicated enhanced efficacy when used alongside traditional chemotherapeutics.

Comparative Analysis

When compared to similar compounds within the picolinate family, this compound demonstrates unique properties due to its difluorinated structure. This modification can lead to improved binding affinity and altered pharmacokinetic profiles compared to mono-fluorinated analogs.

| Compound | Binding Affinity | Biological Activity |

|---|---|---|

| Ethyl 6-(2-fluorophenyl)picolinate | Moderate | Anti-inflammatory |

| Ethyl 6-(3-fluorophenyl)picolinate | Low | Minimal |

| This compound | High | Anticancer, Anti-inflammatory |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-(2,5-difluorophenyl)picolinate?

- Methodological Answer : The synthesis of substituted picolinates often involves coupling fluorinated aryl groups to the picolinate core. For example, chlorination and deprotection steps using reagents like 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione in acetonitrile/water mixtures under acidic conditions (e.g., 1 M sulfuric acid) can introduce substituents . Similar methods may apply for introducing the 2,5-difluorophenyl group.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use LCMS to confirm molecular mass (e.g., m/z 921 [M+H]+ in related compounds) and HPLC for purity assessment (retention time comparison under standardized conditions like SQD-FA05) . Structural validation via NMR (1H/13C) and PubChem-derived computational data (InChI, SMILES) is also essential .

Q. How can hydrolysis of the ethyl ester group be performed to obtain the carboxylic acid derivative?

- Methodological Answer : Base-mediated saponification (e.g., NaOH in ethanol/water) or acid-catalyzed hydrolysis (e.g., HCl in dioxane) can cleave the ester moiety. The resulting 6-(2,5-difluorophenyl)picolinic acid (CAS 887983-00-8) is a key intermediate for further functionalization .

Advanced Research Questions

Q. How do reaction conditions influence byproduct formation during synthesis?

- Methodological Answer : Optimize stoichiometry (e.g., 2 equivalents of dichloro reagents) and solvent systems (acetonitrile/water mixtures) to minimize side reactions. Temperature control (e.g., room temperature vs. −78°C for sensitive intermediates) and real-time HPLC monitoring reduce impurities .

Q. What strategies enhance the compound’s stability in biological assays?

- Methodological Answer : Stabilize the ester group via steric hindrance (e.g., tert-butyl protection) or use prodrug approaches. Comparative studies with Boc-protected analogs (e.g., Ethyl 6-((tert-butoxycarbonyl)amino)picolinate) suggest that protecting groups mitigate degradation .

Q. How does the 2,5-difluorophenyl substituent affect electronic properties compared to other fluorinated analogs?

- Methodological Answer : The para-fluoro groups increase electron-withdrawing effects, altering lipophilicity (logP) and hydrogen-bonding capacity. Compare with 3,4-difluoro analogs (e.g., in tetrahydropyrimidine derivatives) using DFT calculations or Hammett σ constants to quantify electronic effects .

Q. What in vitro assays are suitable for evaluating enzyme inhibition potential?

- Methodological Answer : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenases) or SPR (surface plasmon resonance) for binding affinity measurements. Structural analogs like Ethyl 6-(aminomethyl)picolinate hydrochloride have been tested as receptor ligands, suggesting similar methodologies .

Comparative and Mechanistic Questions

Q. How does the substitution pattern on the picolinate ring influence bioactivity?

- Methodological Answer : Compare with 4-formylpicolinate derivatives (e.g., Ethyl 4-formylpicolinate) to assess how electron-deficient groups (fluoro vs. formyl) modulate interactions with active sites. Molecular docking studies can highlight steric and electronic complementarity .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The difluorophenyl group may direct electrophilic substitution or participate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Analyze reaction intermediates via LCMS and isolate transient species (e.g., boronic acid derivatives) to map pathways .

Q. How can structural modifications improve pharmacokinetic properties?

- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxylation of the ethyl ester) or optimize logD via fluorination patterns. Refer to Boc-protected analogs for strategies to balance solubility and membrane permeability .

属性

IUPAC Name |

ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c1-2-19-14(18)13-5-3-4-12(17-13)10-8-9(15)6-7-11(10)16/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYCMTJIXDNJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716698 | |

| Record name | Ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-30-5 | |

| Record name | 2-Pyridinecarboxylic acid, 6-(2,5-difluorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。